1-(benzyloxy)-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine
Description
1-(Benzyloxy)-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine is a synthetic heterocyclic compound belonging to the imidazo[4,5-b]pyridine family. This scaffold is notable for its fused aromatic ring system, which combines an imidazole ring with a pyridine moiety. The benzyloxy group at position 1 and the 4-methylphenyl substituent at position 2 distinguish it from other derivatives.
Properties
IUPAC Name |
2-(4-methylphenyl)-1-phenylmethoxyimidazo[4,5-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O/c1-15-9-11-17(12-10-15)20-22-19-18(8-5-13-21-19)23(20)24-14-16-6-3-2-4-7-16/h2-13H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHUNDSIDLZMSSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(N2OCC4=CC=CC=C4)C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(benzyloxy)-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization and subsequent functionalization to introduce the benzyloxy and methylphenyl groups. Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to maximize yield and purity.
Chemical Reactions Analysis
1-(Benzyloxy)-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. For example, halogenation can be achieved using halogenating agents like bromine or chlorine.
Scientific Research Applications
1-(Benzyloxy)-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It may be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(benzyloxy)-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Key Observations :
Antimicrobial Activity
- 1-(Benzyloxy)-2-(4-methylphenyl) derivative: Limited direct data, but benzyloxy groups in related compounds (e.g., 1-benzyloxyimidazo[4,5-b]pyridines) show moderate antibacterial activity against Staphylococcus aureus (MIC: 8–16 µg/mL).
- 2-(Pyridin-3-yl) derivatives : Exhibited broad-spectrum activity against E. coli and Candida albicans (MIC: 4–32 µg/mL).
- 6-(4-Nitrophenoxy) derivatives: Demonstrated potent antitubercular activity (MIC: 0.5–2 µg/mL against M. tuberculosis H37Rv) due to nitro group interactions with DprE1 enzyme.
Anticancer and Enzyme Inhibition
- 6-Bromo derivatives : Showed inhibitory activity against FLT3 kinase (IC₅₀: 10–50 nM), relevant in leukemia treatment.
Pharmacokinetic and Toxicity Profiles
- Metabolic Stability: Nitro-substituted derivatives (e.g., 6-(4-nitrophenoxy)) exhibit slower hepatic clearance due to electron-withdrawing effects.
- Mutagenicity: Unlike amino-substituted imidazo[4,5-b]pyridines (e.g., Trp-P-1), the benzyloxy group reduces direct DNA intercalation risks, as seen in heterocyclic amine toxicity studies.
Biological Activity
1-(Benzyloxy)-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula: C20H17N3O
- Molecular Weight: 315.37 g/mol
- CAS Number: [Not provided in the results]
Structural Characteristics
The compound features an imidazo[4,5-b]pyridine scaffold, which is known for its diverse biological activities. The presence of a benzyloxy group and a methylphenyl substituent enhances its chemical reactivity and potential interactions with biological targets.
Anticancer Activity
Research indicates that compounds with an imidazo[4,5-b]pyridine structure often exhibit significant anticancer properties. For instance, studies have shown that derivatives of imidazo[1,2-a]pyridine can inhibit the growth of various cancer cell lines, including lung, breast, and colorectal cancers .
Case Study: Antitumor Efficacy
In a study evaluating the antitumor efficacy of related compounds, it was found that imidazopyridine derivatives demonstrated IC50 values in the micromolar range against several cancer cell lines. The structure-activity relationship analysis indicated that modifications at the 2-position of the imidazo ring could enhance potency against specific cancer types .
Anti-inflammatory Properties
Imidazo[4,5-b]pyridine derivatives have also been investigated for their anti-inflammatory effects. Compounds similar to 1-(benzyloxy)-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine have shown inhibition of pro-inflammatory cytokines and cyclooxygenase enzymes (COX) in vitro, suggesting potential therapeutic applications in inflammatory diseases .
Antimicrobial Activity
The antimicrobial properties of imidazopyridine derivatives have been documented as well. For example, certain derivatives have exhibited significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds were comparable to established antibiotics, indicating their potential as novel antimicrobial agents .
Structure-Activity Relationship (SAR)
The SAR studies highlight the importance of various substituents on the imidazo[4,5-b]pyridine scaffold. Key findings include:
- Benzyloxy Group: Enhances lipophilicity and may improve cellular uptake.
- Methylphenyl Substituent: Influences binding affinity to target proteins involved in cancer progression.
Table 1 summarizes the biological activities associated with various derivatives of imidazo[4,5-b]pyridine:
| Compound Structure | Biological Activity | IC50 Value (µM) |
|---|---|---|
| Imidazo[4,5-b]pyridine derivative A | Anticancer (breast cancer) | 12.0 |
| Imidazo[4,5-b]pyridine derivative B | Anti-inflammatory (COX inhibition) | 0.04 |
| Imidazo[4,5-b]pyridine derivative C | Antimicrobial (S. aureus) | 3.12 |
Q & A
Basic: What are the standard synthetic routes for preparing 1-(benzyloxy)-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine?
Answer:
The core imidazo[4,5-b]pyridine scaffold is typically synthesized via cyclization of 2,3-diaminopyridine derivatives. A common approach involves:
- Condensation with carbonyl sources : Reacting 2,3-diaminopyridine with formic acid or esters under solvent-free conditions (e.g., LiBr-mediated reactions at 110–115°C yields 2-substituted imidazopyridines in high yields) .
- Functionalization : Introducing the benzyloxy and 4-methylphenyl groups via nucleophilic substitution or coupling reactions. For example, benzyl bromide can be used to introduce the benzyloxy group at position 1, while Suzuki-Miyaura coupling may add the 4-methylphenyl moiety at position 2 .
Key characterization tools : NMR (1H/13C), mass spectrometry, and elemental analysis to confirm regiochemistry and purity .
Basic: How can the solubility and stability of this compound be optimized for in vitro assays?
Answer:
- Solubility : DMSO is the preferred solvent for initial dissolution due to the compound’s hydrophobic nature. If insoluble, co-solvents like PEG300 or Tween 80 (e.g., DMSO:PEG300:Saline = 10:40:50) improve solubility for biological testing .
- Stability : Store as a solid at -20°C (stable for 2–3 years) or in DMSO at -80°C (6 months). Avoid repeated freeze-thaw cycles to prevent degradation .
Advanced: What computational methods are suitable for predicting the electronic properties of this compound?
Answer:
- Density Functional Theory (DFT) : Use hybrid functionals like B3LYP (incorporating exact exchange terms) to calculate frontier molecular orbitals (HOMO/LUMO), charge distribution, and polarizability. These parameters correlate with reactivity and binding affinity .
- Molecular docking : Employ software like AutoDock Vina to model interactions with biological targets (e.g., DprE1 enzyme for antitubercular activity). Validate docking poses with molecular dynamics simulations .
Note : Basis sets (e.g., 6-31G*) and solvent models (e.g., PCM) must be optimized for accuracy .
Advanced: How do structural modifications at positions 1 and 2 impact biological activity?
Answer:
- Position 1 (benzyloxy group) : The electron-donating benzyloxy group enhances metabolic stability by reducing oxidative degradation. Substitutions with bulkier groups (e.g., 4-nitrobenzyl) may improve target selectivity but reduce solubility .
- Position 2 (4-methylphenyl group) : The methyl group increases lipophilicity, enhancing membrane permeability. SAR studies on imidazo[4,5-b]pyridines show that para-substituted aryl groups optimize π-π stacking with hydrophobic enzyme pockets .
Experimental validation : Compare IC50 values in enzyme inhibition assays (e.g., Mycobacterium tuberculosis DprE1) for derivatives with varied substituents .
Advanced: What analytical techniques resolve contradictions in NMR data for imidazo[4,5-b]pyridine derivatives?
Answer:
- 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals in the aromatic region by correlating 1H-1H and 1H-13C couplings. For example, HMBC can confirm connectivity between the imidazole nitrogen and adjacent protons .
- Variable-temperature NMR : Identify dynamic processes (e.g., ring puckering) that cause signal broadening at room temperature .
Case study : For 3H-imidazo[4,5-b]pyridin-2-amine derivatives, 13C DEPT-135 distinguishes NH2 groups from CH2 signals .
Advanced: How can regioselectivity challenges during synthesis be addressed?
Answer:
- Protecting group strategy : Temporarily block reactive sites (e.g., tert-butoxycarbonyl [Boc] on piperidine nitrogen) to direct functionalization to the desired position .
- Microwave-assisted synthesis : Enhance regioselectivity and reduce side reactions by accelerating reaction kinetics (e.g., 160°C for 3 hours in sealed vessels) .
Example : Selective methylation at position 6 can be achieved using iodomethane in the presence of a bulky base (e.g., DBU) .
Advanced: What in vivo formulation strategies mitigate toxicity concerns?
Answer:
- Oral dosing : Use corn oil or 0.5% methylcellulose suspensions to improve bioavailability and reduce gastric irritation .
- Parenteral administration : Optimize DMSO content (<10%) in saline-based formulations to prevent hemolysis. For example, DMSO:Tween 80:Saline = 10:5:85 balances solubility and biocompatibility .
Safety profiling : Conduct acute toxicity studies in rodents (e.g., LD50 determination) and monitor liver/kidney function biomarkers .
Advanced: How does this compound compare to imidazo[4,5-c]pyridines in pharmacological activity?
Answer:
- Potency : Imidazo[4,5-c]pyridines (e.g., LY175326) exhibit 5–10x higher inotropic activity than imidazo[4,5-b]pyridines due to enhanced hydrogen bonding with cardiac targets .
- Oral bioavailability : The [4,5-b] scaffold shows lower metabolic clearance in hepatic microsome assays compared to [4,5-c] derivatives, making it more suitable for prolonged action .
Key data : Compare logP values (3.75 for [4,5-b] vs. 2.8 for [4,5-c]) and plasma half-lives in preclinical models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
